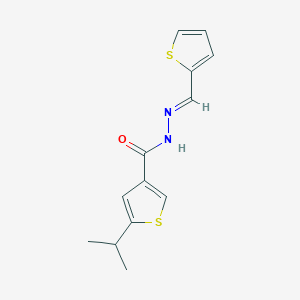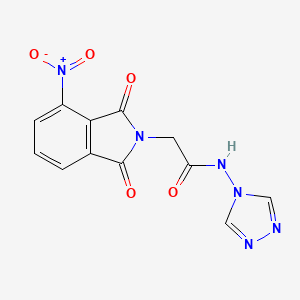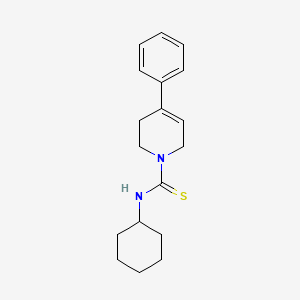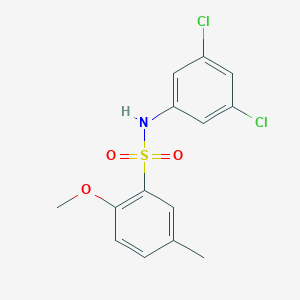![molecular formula C14H11N3O2 B5869695 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)
3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In
作用機序
The mechanism of action of 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of specific enzymes or signaling pathways. For example, studies have shown that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine may have a range of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain in animal models of arthritis. In addition, this compound has been reported to have antioxidant properties and may protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its potential as a versatile tool for investigating various biological processes. Its ability to inhibit specific enzymes or signaling pathways may allow researchers to gain insights into the underlying mechanisms of various diseases and physiological processes. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
There are numerous future directions for research on 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Studies could focus on optimizing its chemical structure to enhance its potency and selectivity. Another direction is to explore its potential as a pesticide in agriculture. Studies could investigate its efficacy against various pests and its potential impact on non-target organisms. In addition, further research could be conducted to explore its potential use in materials science, such as in the development of new materials with unique properties.
合成法
The synthesis of 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine can be achieved through various methods, including condensation reactions, cyclization reactions, and nucleophilic substitution reactions. One common method involves the reaction of 2-(chloromethyl)-5-(phenoxymethyl)-1,3-oxazole with pyridine in the presence of a base such as potassium carbonate. This method has been reported to yield high purity and high yield of the desired product.
科学的研究の応用
3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine has been the subject of numerous scientific research studies due to its potential applications in various fields. In medicine, this compound has been investigated for its potential as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential use as a pesticide in agriculture. In materials science, this compound has been explored for its potential use in the development of new materials with unique properties.
特性
IUPAC Name |
5-(phenoxymethyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-2-6-12(7-3-1)18-10-13-16-14(17-19-13)11-5-4-8-15-9-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPGPHIPBKGHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5869616.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869618.png)



![N-[3-(acetylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5869644.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5869646.png)



![N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide](/img/structure/B5869673.png)
![4-methylbenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869686.png)
![4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5869692.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole](/img/structure/B5869712.png)